molecular formula C10H15Cl2N5 B2462439 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 2379946-74-2

1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No.: B2462439
CAS No.: 2379946-74-2
M. Wt: 276.17
InChI Key: UHQLCEJUPHXHCP-UHFFFAOYSA-N
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Description

1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity .

Preparation Methods

The synthesis of 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopentylamine, DIPEA, and EtOAc at room temperature, followed by further reactions with reagents such as 3,3-diethoxy-propyne, CuCl, and 6-methylpicolinic acid . Industrial production methods often scale up these reactions, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenated compounds. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance or alter the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-2-12-9-8(1)13-7-14-10(9)15-5-3-11-4-6-15;;/h1-2,7,11-12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQLCEJUPHXHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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